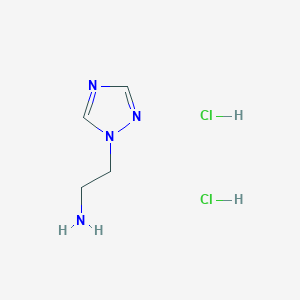

2-(1H-1,2,4-三唑-1-基)乙胺二盐酸盐

描述

The compound 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride is not directly described in the provided papers. However, the papers do discuss related triazole compounds, which can provide insight into the chemical behavior and properties that might be expected for 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride. Triazoles are a class of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various applications in medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of related triazole compounds involves nucleophilic substitution reactions and ring-switching hydrazinolysis, as described in the papers. For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was synthesized via nucleophilic substitution, which is a common method for attaching a triazole ring to other molecular frameworks . Another compound, 4-(1H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one, was synthesized through a two-step reaction involving S-alkylation and cyclization–condensation . These methods could potentially be adapted for the synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was determined using X-ray diffraction, and its molecular conformation was analyzed . Similarly, the structures of other triazole compounds were confirmed by LC-MS and NMR spectra . These techniques would be essential in analyzing the molecular structure of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride.

Chemical Reactions Analysis

The chemical reactivity of triazole compounds can be inferred from the studies. Triazoles are versatile in chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, the triazole compound synthesized in paper is a key intermediate for the agricultural fungicide prothioconazole. The reactivity of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride would likely be similar, with the potential to undergo various chemical transformations depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized by techniques such as IR spectroscopy, GC-MS, and NMR. These methods provide information on the purity, molecular weight, and structural details of the compounds. For example, the purity of the synthesized triazole in paper was determined to be 99% based on GC-MS analysis. The physical properties, such as solubility and melting point, are not directly mentioned but are crucial for understanding the behavior of these compounds in different environments. The properties of 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride would need to be determined using similar analytical techniques.

科学研究应用

Application 1: Anticancer Agents

- Summary of the Application : 1,2,4-triazole derivatives, including 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, have been synthesized and evaluated as potential anticancer agents .

- Methods of Application/Experimental Procedures : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

- Results/Outcomes : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line. The safety of these compounds was also evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Application 2: Anticancer Molecules

- Summary of the Application : 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated as potential anticancer molecules .

- Methods of Application/Experimental Procedures : The structures of these hybrids were established by NMR and MS analysis. In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

- Results/Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .

Application 3: Antimicrobial Agents

- Summary of the Application : Compounds containing the 1,2,4-triazole ring in their structure, including 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride, are characterized by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

- Methods of Application/Experimental Procedures : The structures of these compounds were established by NMR and MS analysis. In vitro antibacterial evaluation indicated that some of the compounds exhibited potent inhibitory activities against various bacterial strains .

- Results/Outcomes : Some of the compounds exhibited potent inhibitory activities against various bacterial strains. The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Application 4: Antiviral Agents

- Summary of the Application : Many 1,2,4-triazole-based derivatives have emerged as commercial agents, including therapeutic fungicides Fluconazole and Albaconazole, and viricide Ribavirin .

- Methods of Application/Experimental Procedures : The structures of these derivatives were established by NMR and MS analysis. In vitro antiviral evaluation indicated that some of the compounds exhibited potent inhibitory activities against various viral strains .

- Results/Outcomes : Some of the compounds exhibited potent inhibitory activities against various viral strains. The development of novel antiviral agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of viral resistance .

Application 5: Antifungal Agents

- Summary of the Application : Many 1,2,4-triazole-based derivatives have emerged as commercial agents, including therapeutic fungicides Fluconazole and Albaconazole .

- Methods of Application/Experimental Procedures : The structures of these derivatives were established by NMR and MS analysis. In vitro antifungal evaluation indicated that some of the compounds exhibited potent inhibitory activities against various fungal strains .

- Results/Outcomes : Some of the compounds exhibited potent inhibitory activities against various fungal strains. The development of novel antifungal agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of fungal resistance .

Application 6: Analgesic and Anti-inflammatory Agents

- Summary of the Application : Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

- Methods of Application/Experimental Procedures : The structures of these compounds were established by NMR and MS analysis. In vitro analgesic and anti-inflammatory evaluation indicated that some of the compounds exhibited potent inhibitory activities against various pain and inflammation models .

- Results/Outcomes : Some of the compounds exhibited potent inhibitory activities against various pain and inflammation models. The development of novel analgesic and anti-inflammatory agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of pain and inflammation .

属性

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPGFYKFVNFLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604081 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride | |

CAS RN |

51444-26-9 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B1287605.png)